molecular formula C12H10F3NO2 B13871275 ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate

ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate

Cat. No.: B13871275
M. Wt: 257.21 g/mol
InChI Key: BLUWAHPHPXGBIX-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted indoles: These compounds share the trifluoromethyl group but may differ in the position of substitution or additional functional groups.

    Fluorinated indoles: Compounds with fluorine atoms in different positions on the indole ring.

Uniqueness

Ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-indole-7-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-8(12(13,14)15)5-7-3-4-16-10(7)9/h3-6,16H,2H2,1H3

InChI Key

BLUWAHPHPXGBIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)C(F)(F)F)C=CN2

Origin of Product

United States

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